Cas no 2171563-61-2 (2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid)
L'acido 2-(3-{2-({(9H-fluoren-9-il)metossicarbonil}ammino)-3-metilbutanamidometil}ciclobutil)acetico è un composto organico complesso utilizzato nella sintesi peptidica, in particolare come intermedio protetto per la costruzione di sequenze peptidiche. La presenza del gruppo Fmoc (9-fluorenilmetossicarbonile) offre una protezione temporanea dell'ammino gruppo, garantendo una rimozione selettiva in condizioni basiche blande. La struttura ciclobutilica e la catena laterale metilica conferiscono rigidità e specificità sterica, favorendo l'incorporazione in peptidi con conformazioni particolari. La sua solubilità in solventi organici polari come DMF e DMSO lo rende adatto per applicazioni in chimica combinatoria e sintesi automatizzata. La purezza e la stabilità del composto ne facilitano l'utilizzo in processi di purificazione HPLC.
2171563-61-2 structure
Product Name:2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid
Numero CAS:2171563-61-2
MF:C27H32N2O5
MW:464.553387641907
CID:5858534
PubChem ID:165819343
Update Time:2025-07-17
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid
- EN300-1578109
- 2171563-61-2
- 2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid
-
- Inchi: 1S/C27H32N2O5/c1-16(2)25(26(32)28-14-18-11-17(12-18)13-24(30)31)29-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23,25H,11-15H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- Chiave InChI: IVMCRDYETYGPFL-UHFFFAOYSA-N
- Sorrisi: OC(CC1CC(CNC(C(C(C)C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O
Proprietà calcolate
- Massa esatta: 464.23112213g/mol
- Massa monoisotopica: 464.23112213g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 34
- Conta legami ruotabili: 10
- Complessità: 713
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 105Ų
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1578109-50mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 50mg |
$827.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-100mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 100mg |
$867.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-250mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 250mg |
$906.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-500mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 500mg |
$946.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-1000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 1000mg |
$986.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-2500mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 2500mg |
$1931.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-5000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 5000mg |
$2858.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-10000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 10000mg |
$4236.0 | 2023-09-24 | ||
| Enamine | EN300-1578109-0.05g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1578109-0.1g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclobutyl)acetic acid |
2171563-61-2 | 0.1g |
$2963.0 | 2023-06-04 |
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
2171563-61-2 (2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti